1,2-Dimethylbenzimidazole

Übersicht

Beschreibung

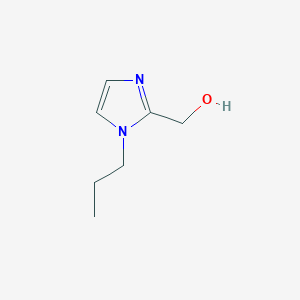

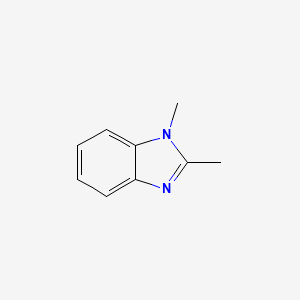

1,2-Dimethylbenzimidazole is a heterocyclic aromatic organic compound . It is a white solid that appears in the form of tabular crystals . It is a derivative of benzimidazole, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole .

Synthesis Analysis

Benzimidazole, the parent compound of 1,2-Dimethylbenzimidazole, is produced by the condensation of o-phenylenediamine with formic acid . The copper (I)-catalysed synthesis of 1,2-dimethylbenzimidazole via intramolecular C–N cross-coupling of N′- (2-halogenphenyl)-N-methylethanimidamide was selected as a model reaction for these studies . An alternative synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .

Molecular Structure Analysis

The molecular structure of 1,2-Dimethylbenzimidazole consists of a benzene ring fused to an imidazole ring . The presence of an electron-rich aromatic system and the two hetero-nitrogen atoms contribute to its wide range of pharmacological activities .

Chemical Reactions Analysis

Benzimidazole, the parent compound of 1,2-Dimethylbenzimidazole, can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The copper (I)-catalysed synthesis of 1,2-dimethylbenzimidazole via intramolecular C–N cross-coupling of N′- (2-halogenphenyl)-N-methylethanimidamide was selected as a model reaction for these studies .

Physical And Chemical Properties Analysis

1,2-Dimethylbenzimidazole is a solid at 20°C . It appears as very pale yellow to pale reddish-yellow crystals or powder . Its melting point ranges from 108.0 to 112.0 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazoles

- Scientific Field : Organic Chemistry

- Summary of the Application : 1,2-Dimethylbenzimidazole is used in the synthesis of benzimidazoles via copper-catalysed intramolecular N-arylation . Benzimidazoles are an important class of heterocycles comprising of benzene-fused imidazole scaffolds. They are often biologically active and therefore play an important role in pharmaceutical research .

- Methods of Application : The copper (I)-catalysed intramolecular N-arylation of 1,2-dimethylbenzimidazole is used. This work reports on the solid-state structures of several copper (I) species with the reaction substrate and product .

- Results or Outcomes : The study revealed negligible catalyst deactivation but significant catalyst inhibition. Based on these results an improved catalytic protocol using sub-mol% catalyst loading has been developed .

Accelerated Microdroplet Synthesis

- Scientific Field : Physical Chemistry

- Summary of the Application : 1,2-Dimethylbenzimidazole is used in the accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids .

- Methods of Application : The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .

- Results or Outcomes : The reactions are accelerated by orders of magnitude in comparison to the bulk. No other acid, base or catalyst is used .

Vitamin B12 Synthesis

- Scientific Field : Biochemistry

- Summary of the Application : 1,2-Dimethylbenzimidazole is used in the synthesis of Vitamin B12 . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 .

- Methods of Application : The synthesis involves the reaction of 1,2-Dimethylbenzimidazole with other compounds to form the complex structure of Vitamin B12 .

- Results or Outcomes : The result is the production of Vitamin B12, an essential nutrient that plays a vital role in the normal functioning of the brain and nervous system, and the formation of red blood cells .

Antibacterial Efficacy

- Scientific Field : Pharmacology

- Summary of the Application : 1,2-Dimethylbenzimidazole derivatives have been studied for their in vitro antibacterial efficacy .

- Methods of Application : The study involves the structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives .

- Results or Outcomes : The study reported the successful synthesis of these derivatives and their potential antibacterial properties .

Safety And Hazards

Zukünftige Richtungen

Benzimidazole derivatives, including 1,2-Dimethylbenzimidazole, have shown activity for a wide range of applications including antiulcers, anthelmintics, antivirals, anticancer drugs, antimicrobials, analgesics, and anti-inflammatory agents . Two prominent benzimidazole agents, selumetinib and galeterone, that advanced to phase III clinical trials, but are yet to be approved as anticancer drugs, will also be discussed .

Eigenschaften

IUPAC Name |

1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQIBTFOXWGAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310238 | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylbenzimidazole | |

CAS RN |

2876-08-6 | |

| Record name | 2876-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)